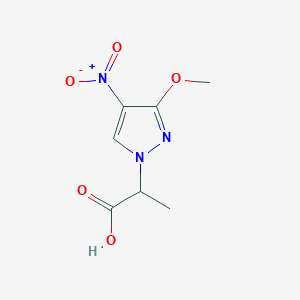
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7N3O5 . It has a molecular weight of 201.14 g/mol . The IUPAC name for this compound is 2-(3-methoxy-4-nitropyrazol-1-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid includes a pyrazole ring attached to a methoxy group and a nitro group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 201.03857033 g/mol, and it has a topological polar surface area of 110 Ų .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
MNPA has been investigated for its potential anti-inflammatory effects. Researchers have explored its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Analgesic Properties
Studies suggest that MNPA may possess analgesic properties. Its impact on pain perception and pain-related pathways has been explored, making it a candidate for pain management strategies .
Anticancer Potential
MNPA has shown promise as an anticancer agent. Researchers have evaluated its cytotoxic effects against various cancer cell lines. Notably, the compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole exhibited potent anticancer activity .
Tyrosine Kinase Inhibition
MNPA has been investigated for its interaction with tyrosine kinases, which play crucial roles in cell signaling and cancer progression. Computational studies using CDOKER have shed light on its binding mode within the tyrosine kinase ligand binding region .
Heterocyclic Chemistry
Given its pyrazole and indole moieties, MNPA is of interest in heterocyclic chemistry. Researchers have explored novel synthetic methods for its preparation, aiming to enhance its biological properties .
Organic Growth and Characterization
MNPA has been studied in terms of its crystal growth and characterization. Researchers have investigated its properties, including optical and electronic behavior, which can inform potential applications in optoelectronic devices .
Direcciones Futuras
The future directions for research on 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid could include exploring its potential biological activities, developing efficient synthesis methods, and studying its reactivity in various chemical reactions. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIOJTWKOZSKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208865 |
Source


|
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
512809-67-5 |
Source


|
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454818.png)
![2-methyl-3-[1-(2-methylphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B454819.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454822.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)
![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B454826.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454827.png)
![N-(4-butoxyphenyl)-2-[3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1-(2-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B454828.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454835.png)
![2-Amino-4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)
![ethyl 1-methyl-5-({[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1H-pyrazole-3-carboxylate](/img/structure/B454837.png)
![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-3,4-dihydrophthalazin-1(2H)-one](/img/structure/B454838.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454839.png)